![molecular formula C28H22F3N7O B1142044 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 CAS No. 641571-15-5](/img/new.no-structure.jpg)
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 is a complex organic compound that features multiple functional groups, including imidazole, trifluoromethyl, and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The pyridine and pyrimidine rings can be introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole or pyridine rings, potentially leading to hydrogenated derivatives.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce hydrogenated imidazole derivatives.
科学研究应用
Cancer Treatment
The primary application of this compound is in the treatment of chronic myelogenous leukemia (CML), especially in cases resistant to imatinib. Nilotinib, derived from this compound, effectively inhibits the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of CML. Clinical studies have demonstrated significant efficacy in patients with resistant forms of the disease, showcasing improved survival rates and reduced progression of leukemia .
Research on Derivatives
Ongoing research is focused on synthesizing derivatives of this compound to enhance selectivity and reduce side effects. Variations in the chemical structure are being explored to improve pharmacokinetic properties and increase therapeutic indices .
Organic Light Emitting Diodes (OLEDs)
The compound's imidazole moiety has been utilized in the synthesis of semiconducting organometallic complexes for OLED applications. The unique electronic properties imparted by the trifluoromethyl group enhance light emission efficiency, making these compounds suitable for use as phosphorescent active layer materials in OLEDs .
Semiconductor Synthesis
As an intermediate in organic synthesis, this compound serves as a building block for various heterocyclic compounds used in electronic materials. Its ability to undergo further functionalization allows for the development of novel materials with tailored electronic properties .
Case Study 1: Clinical Trials for CML Treatment
A series of clinical trials have been conducted to evaluate the efficacy of nilotinib, derived from this compound, in patients with CML who are resistant to first-line therapies. Results indicated a significant reduction in disease progression and improved overall survival rates compared to standard treatments .
Case Study 2: OLED Performance Enhancement
Research published on new OLED materials incorporating derivatives of this compound showed a marked improvement in device performance metrics such as brightness and operational stability. These findings highlight the potential for further development of efficient light-emitting devices using similar compounds .
作用机制
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
4-Methylimidazole: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Trifluoromethylbenzene: Used in the synthesis of agrochemicals and pharmaceuticals.
Pyridine derivatives: Widely used in medicinal chemistry for their biological activities.
Uniqueness
The uniqueness of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its individual components.
生物活性
The compound 4-Methyl-N-(3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2) is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H15F3N4O3, with a molecular weight of approximately 404.34 g/mol. The compound features a complex structure that includes an imidazole ring, trifluoromethyl group, and a pyridine-pyrimidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H15F3N4O3 |
Molecular Weight | 404.34 g/mol |
SMILES | Cc1cn(cn1)c2cc(NC(=O)c3ccc(C)c(c3)N+[O-])cc(c2)C(F)(F)F |
IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In various studies, it has been shown to inhibit the proliferation of several cancer cell lines, including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR) cells. For instance, one study reported inhibition percentages of 90.47% for T-47D cells and 84.32% for SK-MEL-5 cells at specific concentrations .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. It has been shown to target:
- EGFR (Epidermal Growth Factor Receptor) : The compound demonstrated an IC50 value of 0.24 μM against EGFR, indicating potent inhibition .
- Src Kinase : Another critical pathway involved in cancer metastasis was inhibited with an IC50 value of 0.96 μM .
These inhibitions lead to reduced cell viability and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. Modifications to the imidazole and pyridine rings can significantly alter potency and selectivity:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Pyridine-Pyrimidine Moiety : Critical for interaction with biological targets, influencing both efficacy and specificity.
Case Studies
- In Vitro Studies : A series of experiments were conducted on various cancer cell lines, revealing that the compound's derivatives maintained significant antiproliferative effects across different types of cancers.
- Molecular Docking Studies : Docking simulations indicated favorable binding interactions with EGFR and Src kinase, supporting experimental findings regarding inhibition .
属性
CAS 编号 |
641571-15-5 |
---|---|
分子式 |
C28H22F3N7O |
分子量 |
529.5 g/mol |
IUPAC 名称 |
4-methyl-N-[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-34-9-7-24(36-27)20-4-3-8-32-15-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-16-33-14-18(38)2/h3-16H,1-2H3,(H,35,39)(H,34,36,37) |
InChI 键 |
LVVDYLLEWIHKDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=NC=C3C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
同义词 |
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。